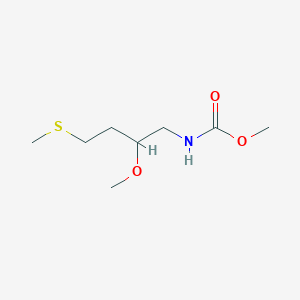

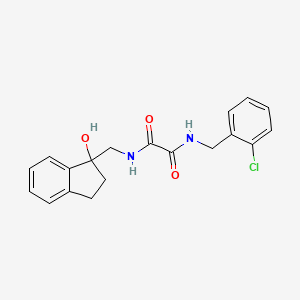

![molecular formula C10H14N2O5 B2459197 5-[[(tert-Butoxycarbonyl)amino]methyl]isoxazole-3-carboxylic acid CAS No. 138742-19-5](/img/structure/B2459197.png)

5-[[(tert-Butoxycarbonyl)amino]methyl]isoxazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-[[(tert-Butoxycarbonyl)amino]methyl]isoxazole-3-carboxylic acid” is a chemical compound with a linear formula of C14H21O4N3 . It is a solid substance . The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringO=C(OC(C)(C)C)NC(C1)CCC2=C1C(C(O)=O)=NN2C . The InChI key is JSIQGCWNCIBRON-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

This compound is a solid . The molecular weight is 359.42 . The IUPAC name is(E)-5-(2,3-bis(tert-butoxycarbonyl)guanidino)pentanoic acid .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Amino Acid Synthesis

One area of application for compounds related to 5-[[(tert-Butoxycarbonyl)amino]methyl]isoxazole-3-carboxylic acid is in the synthesis of heterocyclic amino acids. For instance, the synthesis of Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate involved a functionalized heterocyclic amino acid obtained via [3+2] cycloaddition. This compound's structure was confirmed through detailed NMR spectroscopic experiments, HRMS, and elemental analysis (Dzedulionytė et al., 2021).

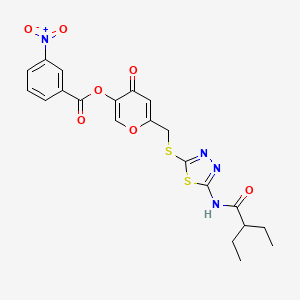

Novel Cyclization Routes

Another application is found in the development of novel routes for synthesizing substituted 3-isoxazolols. N, O-diBoc-protected beta-keto hydroxamic acids can be synthesized and cyclized to 5-substituted 3-isoxazolols without byproduct formation. This was presented in a versatile three-step procedure converting carboxylic acid derivatives into acyl Meldrum's acids, leading to the N, O-diBoc-protected beta-keto hydroxamic acids, which upon treatment with hydrochloric acid, cyclized to the corresponding 5-substituted 3-isoxazolols (Sørensen et al., 2000).

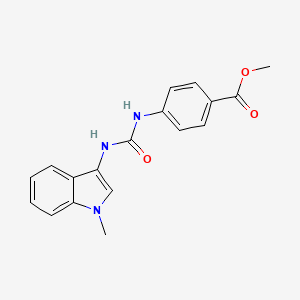

Synthesis of Bioisosteres

The compound also finds use in the synthesis of bioisosteres for potent NMDA receptor antagonists. This involves synthesizing 5-substituted 3-(diethoxyphosphoryl)isoxazoles and -2-isoxazolines by 1,3-dipolar cycloaddition of (diethoxyphosphoryl)formonitrile oxide to monosubstituted alkynes and alkenes. Applying this methodology to an N-(tert-butoxycarbonyl)-substituted allylglycine methyl ester, researchers prepared the precursors of two diastereomeric 3-phosphono-2-isoxazolin-5-yl-substituted amino acids (Conti et al., 2009).

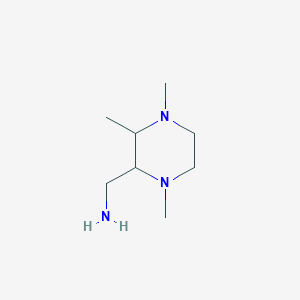

Synthesis of Dipeptide Analogues

The synthesis of tert-butyloxycarbonyl amino acid 4-nitroanilides, including non-proteinogenic amino acids, is another application. This process involves extending amino acid 4-nitroanilides to corresponding dipeptide 4-nitroanilides with tert-butyloxycarbonyl-(S)-alanine (Schutkowski et al., 2009).

Eigenschaften

IUPAC Name |

5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,2-oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-10(2,3)16-9(15)11-5-6-4-7(8(13)14)12-17-6/h4H,5H2,1-3H3,(H,11,15)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYQJZMQGBWPOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=NO1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[[(tert-Butoxycarbonyl)amino]methyl]isoxazole-3-carboxylic acid | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1S,3R)-3-Aminocyclopentyl]ethanol;hydrochloride](/img/structure/B2459118.png)

![Lithium;6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2459123.png)

![4-Bromo-10-(3,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2459124.png)

![5-(furan-2-yl)-7-methoxy-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2459126.png)

![3-[4-(Difluoromethyl)-5-methyltriazol-1-yl]benzoic acid](/img/structure/B2459135.png)